molecular formula C29H22ClN3O2 B8709593 (Rac)-CP-609754

(Rac)-CP-609754

Cat. No. B8709593
M. Wt: 480.0 g/mol
InChI Key: JAHDAIPFBPPQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Rac)-CP-609754 is a useful research compound. Its molecular formula is C29H22ClN3O2 and its molecular weight is 480.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Rac)-CP-609754 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-CP-609754 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(Rac)-CP-609754

Molecular Formula

C29H22ClN3O2

Molecular Weight

480.0 g/mol

IUPAC Name

6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one

InChI

InChI=1S/C29H22ClN3O2/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21/h1,5-18,35H,2-3H3

InChI Key

JAHDAIPFBPPQHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-[(4-Chloro-phenyl)-hydroxy-(3-methyl-3H-imidazol-4-yl)-methyl]-1-methyl-4-(3-trimethylsilanylethynyl-phenyl)-1H-quinolin-2-one (3.88 g, 7.03 mMol) was dissolved in THF (10 mL) under an atmosphere of dry N2. To this solution was added a solution of 1.0 N tetrabutylammonium fluoride in THF (20 mL, 20 mMol). The reaction mixture was stirred overnight at ambient temperature and was then concentrated under vacuum. The residue was partitioned between 4-(dicyanomethylene)-2-methyl-6-(4-dimethylamino-styryl)-4H-pyran (DCM) and water. The DCM layer was saved and washed 3 more times with water and then with brine. The DCM layer was dried over Na2SO4, filtered and concentrated under vacuum. The residue was chromatographed on flash silica gel eluting with a gradient from DCM to MeOH/DCM (4:96) to give 3.01 g of the titled compound.
Name
6-[(4-Chloro-phenyl)-hydroxy-(3-methyl-3H-imidazol-4-yl)-methyl]-1-methyl-4-(3-trimethylsilanylethynyl-phenyl)-1H-quinolin-2-one
Quantity
3.88 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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